molecular formula C6H15ClN2 B11818509 (R)-1-Methylpiperidin-3-amine hydrochloride

(R)-1-Methylpiperidin-3-amine hydrochloride

Cat. No.: B11818509
M. Wt: 150.65 g/mol
InChI Key: ZITWMUMOQKHNHW-FYZOBXCZSA-N
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Description

®-1-Methylpiperidin-3-amine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. It is known for its role as an intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The compound’s unique structure, featuring a piperidine ring with a methyl group and an amine group, makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methylpiperidin-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Methylation: The piperidine derivative undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-Methylpiperidin-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-1-Methylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, basic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-1-Methylpiperidin-3-amine hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpiperidin-3-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of biologically active molecules. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. Its effects are mediated through the modulation of biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

    (S)-1-Methylpiperidin-3-amine hydrochloride: The enantiomer of ®-1-Methylpiperidin-3-amine hydrochloride, with similar chemical properties but different biological activities.

    1-Methylpiperidine: A related compound lacking the amine group, used in different synthetic applications.

    3-Aminopiperidine: A compound with a similar structure but without the methyl group, used in various chemical syntheses.

Uniqueness: ®-1-Methylpiperidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both a methyl and an amine group on the piperidine ring. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of enantiomerically pure compounds and biologically active molecules.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(3R)-1-methylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1

InChI Key

ZITWMUMOQKHNHW-FYZOBXCZSA-N

Isomeric SMILES

CN1CCC[C@H](C1)N.Cl

Canonical SMILES

CN1CCCC(C1)N.Cl

Origin of Product

United States

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